molecular formula C15H25N B1354368 N-(4-Methylphenyl)-N-octylamine CAS No. 18977-67-8

N-(4-Methylphenyl)-N-octylamine

Cat. No. B1354368
CAS RN: 18977-67-8
M. Wt: 219.37 g/mol
InChI Key: HMWJFEAMVBDZGJ-UHFFFAOYSA-N
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Description

The description of a chemical compound usually includes its IUPAC name, common names, and structural formula. It may also include its role or uses in various industries or research.



Synthesis Analysis

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Molecular Structure Analysis

This involves analyzing the molecular structure of the compound. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used.



Chemical Reactions Analysis

This involves studying the chemical reactions that the compound undergoes. It includes understanding the reaction mechanisms and the products formed.



Physical And Chemical Properties Analysis

This involves studying the physical and chemical properties of the compound such as melting point, boiling point, solubility, stability, etc.


Scientific Research Applications

  • Separation and Analysis of Metals : Tri-n-octylamine is used in the extraction and mutual separation of vanadium(V), niobium(V), and tantalum(V) from succinate solutions. This process is valuable in analytical chemistry, particularly for spectrophotometric determinations of these metals in various matrices (Shete & Shinde, 1981).

  • Ion-Selective Electrodes : The substance has been incorporated in ion-selective electrodes (ISEs) for the potentiometric determination of primary amines and amino acid esters. Such electrodes exhibit quick response times and a wide range of functionality, which is essential in sensors and analytical devices (Shvedene et al., 1995).

  • Chemiluminescence in Liquid Chromatography : In liquid chromatography, a derivative of tri-n-octylamine has been used as a chemiluminescence derivatization reagent for primary and secondary amines. This application is significant in enhancing detection sensitivity and specificity in various analytical procedures (Yoshida et al., 2001).

  • Study of Monoamine Transporters : Tri-n-octylamine derivatives have been synthesized and their activities evaluated at dopamine and serotonin transporters, using calcium channels as sensors. This research is vital in drug discovery and understanding the functioning of neurotransmitters (Ruchala et al., 2021).

  • Bioluminescence Technique in Tissue Studies : The deamination of n-octylamine has been studied in various tissues using a new bioluminescence technique. This research provides insights into the enzymatic activities in different tissues and the substrates’ selectivity for monoamine oxidase types A and B (Tenne et al., 1985).

  • Photovoltaic Properties in Organic Materials : Tri-n-octylamine derivatives have been used in the creation of novel light-sensitive amorphous molecular materials. These materials exhibit photovoltaic properties, which are significant in the field of organic electronics and solar energy conversion (Kinoshita et al., 2001).

  • Organic Electronics and Conducting Anodes : The compound has been incorporated in studies involving polymeric conducting anodes for small organic transporting molecules. This is relevant in the development of efficient organic electronic devices (Tse et al., 2006).

Safety And Hazards

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Future Directions

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properties

IUPAC Name

4-methyl-N-octylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H25N/c1-3-4-5-6-7-8-13-16-15-11-9-14(2)10-12-15/h9-12,16H,3-8,13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMWJFEAMVBDZGJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCNC1=CC=C(C=C1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H25N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30473541
Record name Benzenamine, 4-methyl-N-octyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30473541
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-Methylphenyl)-N-octylamine

CAS RN

18977-67-8
Record name Benzenamine, 4-methyl-N-octyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30473541
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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